Benzyloxyurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenylmethoxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(11)10-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRIVZOKBPYSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282713 | |
| Record name | Benzyloxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2048-50-2 | |
| Record name | Urea, (benzyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, (benzyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyloxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of Benzyloxyurea
Synthetic Methodologies for Benzyloxyurea
The synthesis of this compound can be accomplished through various routes, primarily involving the reaction of either hydroxyurea (B1673989) or a benzyloxyamine precursor.
Conventional Synthetic Routes to this compound
Two primary conventional methods are widely employed for the synthesis of this compound.
The first method involves the direct benzylation of hydroxyurea. This reaction is typically carried out by treating hydroxyurea with benzyl (B1604629) chloride in the presence of a base, such as potassium hydroxide (B78521), in a solvent like methanol (B129727). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hydroxyurea is O-alkylated. researchgate.netnih.gov A representative procedure involves refluxing the reactants for several hours, followed by purification to yield the final product. researchgate.net
Table 1: Conventional Synthesis of this compound from Hydroxyurea
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |
| Hydroxyurea | Benzyl Chloride | Potassium Hydroxide (KOH) | Methanol | Reflux | 91% nih.gov |
A second common route involves the reaction of benzyloxyamine with a cyanate (B1221674) source. dsau.dp.ua In this approach, benzyloxyamine (often prepared as its hydrochloride salt) is reacted with sodium cyanate (NaOCN) in an aqueous or mixed solvent system. This method builds the urea (B33335) functionality directly onto the benzyloxyamine scaffold. dsau.dp.ua
Table 2: Conventional Synthesis of this compound from Benzyloxyamine
| Reactant 1 | Reactant 2 | Solvent System | Conditions |
| Benzyloxyamine | Sodium Cyanate (NaOCN) | Dipropyl ether / Water | Stirring at 7°C, then 23°C |
Modified Synthetic Approaches
Modifications to standard synthetic procedures have been developed to access specific derivatives and improve reaction outcomes.
A modified Schotten-Baumann reaction is utilized for the synthesis of 1-(benzoyloxy)urea and its derivatives. unair.ac.idresearchgate.net This method is distinct from the synthesis of this compound as it creates an ester linkage rather than an ether linkage. The synthesis involves a nucleophilic substitution reaction between hydroxyurea and various substituted benzoyl chlorides in a suitable solvent like tetrahydrofuran. unair.ac.idresearchgate.net This approach allows for the introduction of a wide range of substituents on the benzoyl moiety, facilitating the creation of a library of related compounds. unair.ac.id
Table 3: Modified Schotten-Baumann Synthesis of 1-(Benzoyloxy)urea Derivatives
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| Hydroxyurea | Substituted Benzoyl Chloride | Nucleophilic Substitution | 1-(Benzoyloxy)urea Derivatives |
Synthesis of N-Benzyloxyurea
The term N-benzyloxyurea is chemically synonymous with this compound, where the benzyl group is attached to the oxygen atom of the parent hydroxyurea molecule. The synthetic methods described in section 1.1.1 are directly applicable to the synthesis of N-benzyloxyurea. researchgate.netnih.govdsau.dp.ua One specific method involves treating benzyloxyamine hydrochloride with sodium cyanate in a mixture of ether and water. researchgate.net The product can be crystallized to a melting point of 139–141°C. dsau.dp.ua
Synthesis of N-Benzyl-N-benzyloxyurea
The synthesis of the disubstituted derivative, N-benzyl-N-benzyloxyurea, is achieved by the further alkylation of this compound. google.com In a typical procedure, this compound is dissolved in methanol and treated with a base like potassium hydroxide (KOH). Benzyl chloride is then added dropwise to the heated solution, and the mixture is refluxed for an extended period, such as 16 hours. google.com The resulting product is a dialkylated urea, with one benzyl group on the oxygen and a second benzyl group on one of the nitrogen atoms. google.com It is noted that forcing conditions for dialkylation can sometimes lead to a mixture of N,N-dialkylated and N,O-dialkylated products. tandfonline.com
Table 4: Synthesis of N-Benzyl-N-benzyloxyurea
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions |
| This compound | Benzyl Chloride | Potassium Hydroxide (KOH) | Methanol | Reflux (16 hours) |
Synthesis of N-acetoxy-N-benzyloxyurea
N-acetoxy-N-benzyloxyurea is synthesized via a two-step process starting from N-benzyloxyurea. dsau.dp.uaresearchgate.net
Chlorination: The first step involves the chlorination of N-benzyloxyurea. This is accomplished by reacting N-benzyloxyurea with tert-butyl hypochlorite (B82951) in a solvent such as dichloromethane (B109758) or chloroform (B151607). dsau.dp.uaresearchgate.net This reaction yields the intermediate N-benzyloxy-N-chlorourea. dsau.dp.ua
Acetoxylation: The N-benzyloxy-N-chlorourea intermediate is then converted to the final product by reaction with anhydrous sodium acetate (B1210297) in acetonitrile (B52724). dsau.dp.uaresearchgate.net This step proceeds with a moderate yield and results in the formation of N-acetoxy-N-benzyloxyurea. dsau.dp.uadnu.dp.ua
The structure of the final product has been confirmed through various spectroscopic methods and X-ray diffraction studies. dsau.dp.uaresearchgate.net
Table 5: Two-Step Synthesis of N-acetoxy-N-benzyloxyurea
| Step | Starting Material | Reagent(s) | Solvent | Intermediate/Product |
| 1. Chlorination | N-Benzyloxyurea | tert-Butyl hypochlorite | Dichloromethane or Chloroform | N-benzyloxy-N-chlorourea |
| 2. Acetoxylation | N-benzyloxy-N-chlorourea | Sodium Acetate | Acetonitrile | N-acetoxy-N-benzyloxyurea |
Synthesis of N-benzyloxy-N-methoxyurea
A convenient and effective method for the synthesis of N-benzyloxy-N-methoxyurea involves the methanolysis of N-acetoxy-N-benzyloxyurea at room temperature. researchgate.netdsau.dp.uadnu.dp.ua This multi-step synthesis begins with the chlorination of N-benzyloxyurea using tert-butyl hypochlorite, which produces N-benzyloxy-N-chlorourea in high yield. researchgate.netdnu.dp.ua
The subsequent reaction of N-benzyloxy-N-chlorourea with sodium acetate in an acetonitrile medium at room temperature leads to the formation of N-acetoxy-N-benzyloxyurea with a moderate yield. researchgate.netdnu.dp.ua The final step is the methanolysis of this intermediate, which yields N-benzyloxy-N-methoxyurea. researchgate.netdsau.dp.uadnu.dp.ua The structure of the resulting compound has been confirmed using various analytical methods, including 1H and 13C NMR spectroscopy, IR spectroscopy, and mass spectrometry. researchgate.netdnu.dp.ua
X-ray diffraction (XRD) studies have provided detailed insights into the molecular structure of N-benzyloxy-N-methoxyurea. researchgate.netdnu.dp.ua These studies revealed that the nitrogen atom between the two oxygen atoms (O–N–O) is sp3 hybridized and possesses a pyramidal configuration. researchgate.netdnu.dp.ua In contrast, the carbamoyl (B1232498) nitrogen atom has a planar configuration. researchgate.netdnu.dp.ua A notable structural feature is the significant elongation of the amide bond (BnO(MeO)N(2)–C(=O)) when compared to the similar bond in unsubstituted N-benzyloxyurea. researchgate.netdnu.dp.ua
Table 1: Synthesis Pathway for N-benzyloxy-N-methoxyurea
| Step | Starting Material | Reagent(s) | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | N-Benzyloxyurea | tert-Butyl hypochlorite | N-Benzyloxy-N-chlorourea | High |
| 2 | N-Benzyloxy-N-chlorourea | Sodium acetate in acetonitrile | N-Acetoxy-N-benzyloxyurea | Moderate |
Derivatization Strategies for this compound Analogues
The derivatization of this compound often involves substitution at the nitrogen atoms to modulate its chemical and biological properties. A common strategy is the synthesis of N-benzyl-N-benzyloxyurea derivatives by introducing various substituted benzyl groups. google.com This can be achieved by reacting a substituted this compound with an appropriate benzyl bromide or chloride in the presence of a base like potassium hydroxide in methanol. google.com
Researchers have explored a range of substitution patterns on the aromatic rings of the benzyl and benzyloxy moieties. google.comresearchgate.net These modifications include the introduction of electron-donating groups like methyl (CH₃) and methoxy (B1213986) (OCH₃), as well as electron-withdrawing groups such as chloro (Cl), bromo (Br), and nitro (NO₂). google.comchemrxiv.org The position of these substituents (e.g., para-, meta-) on the phenyl ring is a critical aspect of the structural modification. google.com These substitutions aim to alter the electronic properties, lipophilicity, and steric profile of the molecule. researchgate.net
Table 2: Examples of Synthesized N-benzyl-N-benzyloxyurea Derivatives
| Derivative Name | Substituent | Position | Reference |
|---|---|---|---|
| N-(4-methylbenzyl)-N-(4-methylbenzyloxy)urea | Methyl (CH₃) | para | google.com |
| N-(3-chlorobenzyl)-N-(3-chlorobenzyloxy)urea | Chloro (Cl) | meta | google.com |
| N-(4-bromobenzyl)-N-(4-bromobenzyloxy)urea | Bromo (Br) | para | google.com |
| N-benzyl-N-benzyloxyurea (para-nitro substituted) | Nitro (NO₂) | para | chemrxiv.org |
Design Principles for Novel Derivatives
Another important design strategy is conformational restriction. By creating more rigid structures, such as cyclic N-hydroxyureas, researchers aim to produce analogues that are conformationally modified compared to their parent compounds. rsc.org This can lead to a better fit within a target's active site. The design process also considers the molecule's ability to chelate metal ions, which is a crucial feature for inhibitors of metalloenzymes. rsc.org For example, the design of fosmidomycin (B1218577) analogues, which inhibit the metalloenzyme DXR, focuses on the hydroxamic acid moiety that mimics the substrate and binds to the metal cofactor in the enzyme's active site. nih.gov
A promising strategy in medicinal chemistry for designing novel derivatives is molecular hybridization. researchgate.net This approach involves covalently linking two or more distinct pharmacophoric units, known as privileged fragments, to create a single hybrid molecule. researchgate.net The resulting conjugate can potentially interact with multiple biological receptors or different sites on a single target, leading to enhanced or novel activities. researchgate.net
For urea-based compounds, privileged structures such as 2-aminothiazole (B372263) and moieties with terminal phenoxy groups are of interest. researchgate.net The combination of these fragments through a covalent bond is an attractive method for generating lead compounds, particularly in the search for new therapeutic agents. researchgate.net This hybridization aims to synthesize conjugates that can bind to a variety of receptors, making their synthesis and pharmacological screening a significant task in modern drug discovery. researchgate.net
An efficient, one-pot synthetic route has been developed for creating novel urea derivatives from 2-amino-3-carbomethoxythiophene. researchgate.netias.ac.in This method proceeds via an in situ generated isocyanate intermediate. researchgate.netias.ac.in The synthesis starts with methyl 2-aminothiophene-3-carboxylate, which is treated with triphosgene (B27547) in a solvent like 1,4-dioxane (B91453) at low temperatures. ias.ac.in
After stirring at an elevated temperature, the reaction mixture is cooled, and an appropriate amine (such as a pyrimidine (B1678525) amine or benzylamine (B48309) analogue) and a base like triethylamine (B128534) are added. ias.ac.in This results in the formation of the desired urea derivative. ias.ac.in These thiophene-based urea derivatives are considered important building blocks in organic synthesis and have been investigated for their potential biological activities. georganics.sk The structure of these synthesized compounds is typically confirmed using 1H and 13C NMR and mass spectroscopic analysis. researchgate.netias.ac.in
Table 3: General Synthesis of Urea Derivatives of 2-Amino-3-carbomethoxythiophene
| Step | Reactant 1 | Reactant 2 | Key Intermediate | Product Class | Reference |
|---|---|---|---|---|---|
| 1 | Methyl 2-aminothiophene-3-carboxylate | Triphosgene | In situ isocyanate | Urea derivatives of 2-amino-3-carbomethoxythiophene | researchgate.netias.ac.in |
Hydroxyurea Analogues of Fosmidomycin
Fosmidomycin is an inhibitor of the metalloenzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis. nih.gov The development of fosmidomycin analogues, including those incorporating a hydroxyurea moiety, is an active area of research. nih.govugent.be The design of these analogues is based on a pharmacophore model where a metal-binding group (like the hydroxamic acid in fosmidomycin) is connected via a linker to a phosphate (B84403) or phosphonate (B1237965) moiety. nih.gov
Structural modifications have been explored around the hydroxamic acid chelating group and the three-carbon spacer of fosmidomycin. nih.govugent.be Some α-aryl substituted fosmidomycin analogues, for instance, have demonstrated greater potency in inhibiting the growth of Plasmodium falciparum than fosmidomycin itself. ugent.be The rationale behind these modifications is often to improve binding to the DXR active site. unl.pt The active site features a dynamic flap that is involved in binding the inhibitor, and modifications to the analogue's structure can influence these crucial interactions. unl.pt
N-Hydroxyamide-containing Heterocycles from N-Benzyloxyurea
N-Benzyloxyurea serves as a key precursor in the synthesis of various N-hydroxyamide-containing heterocycles. This is primarily achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by the removal of the O-benzyl protecting group. This methodology has been effectively utilized to produce six-membered heterocyclic systems such as 1-hydroxy-2(1H)-pyrimidinones and 1-hydroxy-2(1H)-pyrazinones.
The general synthetic strategy involves the reaction of N-benzyloxyurea with a suitable dicarbonyl compound under acidic conditions to form a 1-benzyloxy-substituted heterocycle. Subsequent debenzylation, typically via hydrogenation, yields the target N-hydroxyamide-containing heterocycle.
The reaction of N-benzyloxyurea with various β-dicarbonyl compounds or their acetals in the presence of a strong acid catalyst leads to the formation of 1-benzyloxy-2(1H)-pyrimidinone derivatives. oup.comresearchgate.net For instance, the condensation with 2,4-pentanedione under reflux with concentrated sulfuric acid yields 1-benzyloxy-4,6-dimethyl-2(1H)-pyrimidinone. oup.com Similarly, reactions with 1,1,3,3-tetraethoxypropane (B54473) and 4,4-dimethoxy-2-butanone (B155242) produce the corresponding 1-benzyloxy-2(1H)-pyrimidinones. oup.comresearchgate.net
However, the choice of the β-dicarbonyl compound can influence the reaction's outcome. When N-benzyloxyurea is reacted with an unsymmetrical dicarbonyl like 1-phenyl-1,3-butanedione, the reaction exclusively yields the 3-alkoxyimino derivative instead of the expected pyrimidinone. oup.comresearchgate.net
The subsequent removal of the benzyl protecting group from the 1-benzyloxy-2(1H)-pyrimidinones is typically achieved through catalytic hydrogenation, for example, using hydrogen gas with a 10% Palladium on carbon (Pd-C) catalyst. oup.com This deprotection step furnishes the desired 1-hydroxy-2(1H)-pyrimidinones. oup.comresearchgate.net
Table 1: Synthesis of 1-Benzyloxy-2(1H)-pyrimidinones and their Hydroxylated Derivatives
| N-Benzyloxyurea Reactant | Dicarbonyl Compound | Reaction Conditions (Cyclization) | Resulting Benzyloxy Heterocycle | Yield | Deprotection Conditions | Final Hydroxy Heterocycle | Reference |
| N-Benzyloxyurea | 2,4-Pentanedione | concd H₂SO₄, reflux, 1 h | 1-Benzyloxy-4,6-dimethyl-2(1H)-pyrimidinone | 46% | H₂/10% Pd-C in MeOH, r.t., 20 min | 1-Hydroxy-4,6-dimethyl-2(1H)-pyrimidinone | oup.com |
| N-Benzyloxyurea | 1,1,3,3-Tetraethoxypropane | Acidic | 1-Benzyloxy-2(1H)-pyrimidinone | Moderate | - | - | oup.com |
| N-Benzyloxyurea | 4,4-Dimethoxy-2-butanone | Acidic | 1-Benzyloxy-4-methyl-2(1H)-pyrimidinone | Moderate | - | - | oup.com |
The synthesis of 1-benzyloxy-2(1H)-pyrazinones from N-benzyloxyurea requires a multi-step approach. oup.com A typical sequence begins with the acylation of O-benzylhydroxylamine with an N-protected α-amino acid, such as N-t-Butyloxycarbonylglycine (Boc-Gly), using a mixed anhydride (B1165640) method to form the corresponding N-benzyloxyamide. oup.com After the deprotection of the amino group, the resulting glycine (B1666218) N-benzyloxyamide is cyclized with a 1,2-dicarbonyl compound like 2,3-butanedione (B143835) in the presence of a base to afford the 1-benzyloxy-2(1H)-pyrazinone derivative. oup.com
Deprotection of the benzyl group via hydrogenation or treatment with hydrobromic acid in acetic acid then yields the final 1-hydroxy-2(1H)-pyrazinone. oup.com
Table 2: Synthesis of 1-Hydroxy-5,6-dimethyl-2(1H)-pyrazinone
| Precursor | Reagents and Conditions | Intermediate | Yield | Reference |
| N-t-Butyloxycarbonylglycine | 1. Isobutyl chloroformate/Et₃N2. NH₂OCH₂Ph | N-(t-Butoxycarbonyl)glycine N-benzyloxyamide | 77% | oup.com |
| N-(t-Butoxycarbonyl)glycine N-benzyloxyamide | 4 M HCl in dioxane | Glycine N-benzyloxyamide hydrochloride | 83% | oup.com |
| Glycine N-benzyloxyamide hydrochloride | 2,3-Butanedione / 5 M NaOH | 1-Benzyloxy-5,6-dimethyl-2(1H)-pyrazinone | 53% | oup.com |
| 1-Benzyloxy-5,6-dimethyl-2(1H)-pyrazinone | H₂/10% Pd-C | 1-Hydroxy-5,6-dimethyl-2(1H)-pyrazinone | - | oup.comoup.com |
These synthetic routes demonstrate the utility of N-benzyloxyurea as a versatile building block for accessing N-hydroxyamide-containing heterocycles, which are of interest in various fields, including medicinal chemistry. oup.com
Spectroscopic and Computational Characterization
Vibrational and Magnetic Properties Analysis
Experimental studies using FT-IR, Raman, and NMR spectroscopy have been conducted to determine the vibrational and magnetic properties of benzyloxyurea. researchgate.netejournal.by Computational analyses, specifically using the DFT/B3LYP method with a 6-311++G(2d,2p) basis set, have been employed to calculate the molecular geometry, vibrational wavenumbers, and NMR chemical shifts. researchgate.netejournal.by
Infrared spectra of this compound and its derivatives have been recorded, typically using KBr pellets, over a range of 4000–400 cm⁻¹. jst.go.jp For this compound, experimental and theoretical vibrational wavenumbers have been determined. researchgate.net Key vibrational modes include those associated with the NH₂, C=O, and phenyl groups. For instance, the trigonal planar stretching of the phenyl ring is observed at 1030 cm⁻¹ in the IR spectrum, which aligns with the theoretically calculated value of 1023 cm⁻¹. researchgate.net
In a study of 1-(benzyloxy)urea, the infrared spectrum showed characteristic bands for various functional groups. researchgate.net The assignments of these vibrational wavenumbers were aided by potential energy distribution (PED) analysis. researchgate.netejournal.by For example, wagging of the NH₂ group was observed at 445 cm⁻¹ (IR) and computed at 427 cm⁻¹. researchgate.net
The table below presents a selection of experimental FT-IR vibrational frequencies for this compound and some of its derivatives.
| Compound | Key FT-IR Bands (cm⁻¹) |
| 1-(Benzyloxy)urea | 3481 (-NH), 3276 & 3207 (-NH₂), 1739 (C=O ester), 1685 (C=O amide), 1590 & 1437 (C=C aromatic), 1116.67 (C-O), 744 (C-H aromatic) lpnu.ua |
| N-Acetoxy-N-benzyloxyurea | 3486 (NH), 1800 (C=O), 1745 (C=O) researchgate.net |
| 1-(4-Methylbenzoyloxy)urea | 3449 (-NH₂), 3333 (-NH), 1749 (C=O ester), 1683 (C=O amide), 1589 (C=C aromatic), 1013 (C-O), 747 (C-H aromatic) lpnu.ua |
| 1-(2-Chlorobenzoyloxy)urea | 3481 (-NH), 3276 & 3207 (-NH₂), 1739 (C=O ester), 1685 (C=O amide), 1590 & 1437 (C=C aromatic), 1116.67 (C-O), 744 (C-H aromatic) lpnu.ua |
Raman spectroscopy has also been utilized to study the vibrational modes of this compound. researchgate.netejournal.by Similar to FT-IR, the trigonal planar stretching of the phenyl ring was observed at 1030 cm⁻¹ in the Raman spectrum. researchgate.net The simulated Raman intensity spectra were generated to aid in the interpretation of the experimental data. researchgate.net The wagging of the NH₂ group was also identified in the Raman spectrum at 444 cm⁻¹. researchgate.net
NMR spectroscopy is a crucial tool for elucidating the structure of this compound and its derivatives. researchgate.netejournal.byjst.go.jp Both proton (¹H) and carbon-13 (¹³C) NMR spectra have been recorded, often using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃) as the solvent. jst.go.jpdoi.org
The ¹H NMR spectra of this compound derivatives provide detailed information about the different proton environments in the molecule. jst.go.jp For 1-(benzyloxy)urea, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the NH proton at δ 9.00 ppm, a multiplet for the five aromatic protons between δ 7.41-7.36 ppm, a singlet for the two NH₂ protons at δ 6.33 ppm, and a singlet for the two benzylic (OCH₂) protons at δ 4.71 ppm. doi.org
The table below summarizes the ¹H NMR data for this compound and some related compounds.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) |
| 1-(Benzyloxy)urea | DMSO-d₆ | 9.00 (s, 1H, NH), 7.41-7.36 (m, 5H, Ar-H), 6.33 (s, 2H, NH₂), 4.71 (s, 2H, OCH₂) doi.org |
| N-Acetoxy-N-benzyloxyurea | CDCl₃ | 7.346–7.442 (m, 5H, Ph), 5.771 (br. s, 1H, C(O)NH), 5.293 (br. s, 1H, C(O)NH), 5.083 (s, 2H, NOCH₂), 2.136 (s, 3H, NOAc) researchgate.net |
| 1-(4-Methylbenzoyloxy)urea | DMSO-d₆ | 9.70 (s, 1H, NH), 7.96 (d, J = 7.9 Hz, 2H, Ar-H), 7.41 (d, J = 7.8 Hz, 2H, Ar-H), 6.52 (s, 2H, NH₂), 2.40 (s, 3H, CH₃) lpnu.ua |
| 1-(2-Chlorobenzoyloxy)urea | DMSO-d₆ | 9.91 (s, 1H, NH), 7.99 (d, J = 7.47 Hz, 1H, Ar-H), 7.54 (m, J = 18.45 Hz, 3H, Ar-H), 6.56 (s, 2H, NH₂) lpnu.ua |
The ¹³C NMR spectra provide information on the carbon framework of this compound derivatives. jst.go.jp For 1-(benzyloxy)urea in DMSO-d₆, the carbonyl carbon (C=O) resonates at δ 160.7 ppm. The aromatic carbons appear in the range of δ 127.9-136.6 ppm, and the benzylic carbon (OCH₂) is observed at δ 77.2 ppm. doi.org
The table below presents the ¹³C NMR data for this compound and related compounds.
| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) |
| 1-(Benzyloxy)urea | DMSO-d₆ | 160.7 (C=O), 136.6 (Ar-C), 128.7 (Ar-CH), 128.2 (Ar-CH), 127.9 (Ar-CH), 77.2 (OCH₂) doi.org |
| N-Acetoxy-N-benzyloxyurea | CDCl₃ | 168.72 (NOC=O), 159.84 (HN(C=O)N), 134.86 (C(1) Ph), 129.59 (C(2)H, C(6)H Ph), 129.22 (C(4)H Ph), 128.94 (C(3)H, C(5)H Ph), 78.06 (NOCH₂), 18.96 (Me) researchgate.net |
| 1-(4-Methylbenzoyloxy)urea | DMSO-d₆ | 164.9, 159.2, 144.1, 129.4, 129.2, 125.0, 21.2 lpnu.ua |
| 1-(2-Chlorobenzoyloxy)urea | DMSO-d₆ | 163.9, 159.0, 133.7, 132.8, 131.4, 130.7, 127.6, 127.2 lpnu.ua |
Mass spectrometry has been employed to determine the molecular weight and fragmentation patterns of this compound and its derivatives. jst.go.jplpnu.ua Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have been used. jst.go.jpasianpubs.org For several this compound derivatives, the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺ is observed, confirming their molecular mass. jst.go.jplpnu.ua For instance, in the mass spectrum of N-acetoxy-N-benzyloxyurea, the [M+Na]⁺ peak is detected at m/z 247. researchgate.net
The table below shows the mass spectrometry data for some this compound derivatives.
| Compound | Ionization Method | Observed m/z | Calculated Mass |
| N-Phenyl-N'-(benzyloxy)urea | MALDI-MS | 243.1129 [M+H]⁺ | 243.1134 for C₁₄H₁₅N₂O₂ |
| N-Acetoxy-N-benzyloxyurea | FAB, NaCl | 247 [M+Na]⁺ | - |
| 1-(4-Methylbenzoyloxy)urea | HRMS | 195.0798 [M+H]⁺ | 195.0769 for C₉H₁₁N₂O₃ |
| 1-(2-Chlorobenzoyloxy)urea | HRMS | 215.0192 [M+H]⁺ | 215.0233 for C₈H₈N₂O₃Cl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR)
Computational Chemistry and Quantum Chemical Calculations
Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules. For this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to complement and interpret experimental findings.
Density Functional Theory (DFT) Calculations
DFT calculations have been performed to analyze the molecular structure, vibrational modes, NMR spectra, and electronic characteristics of this compound. researchgate.net A common approach involves using the B3LYP functional combined with the 6-311++G(2d,2p) basis set. researchgate.netresearchgate.netejournal.by These calculations are often carried out to model the molecule in a specific solvent, such as dimethyl sulfoxide (DMSO), to better correlate with experimental conditions. researchgate.netejournal.by
Theoretical geometry optimization of this compound has been achieved using DFT methods, specifically at the B3LYP/6-311++G(2d,2p) level in the gas phase. researchgate.net The process involves finding the minimum energy conformation of the molecule. The resulting optimized structural parameters, such as bond lengths and angles, show good agreement with experimental data and values from similar compounds. researchgate.net
The calculations confirm the nonplanar structure of the this compound molecule. researchgate.net Key dihedral angles, including O1–C1–C2–C3, N1–O1–C1–C2, and C1–O1–N1–C8, have been computed to define the molecule's three-dimensional shape. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| Bond Lengths | ||
| C1-O1 | 1.432 | |
| O1-N1 | 1.391 | |
| N1-C8 | 1.385 | |
| C8-O2 | 1.233 | |
| C8-N2 | 1.378 | |
| Bond Angles | ||
| C1-O1-N1 | 110.2 | |
| O1-N1-C8 | 116.3 | |
| N1-C8-O2 | 120.5 | |
| N1-C8-N2 | 118.2 | |
| O2-C8-N2 | 121.3 | |
| Dihedral Angles | ||
| N1-O1-C1-C2 | -71.4 | |
| C1-O1-N1-C8 | 129.5 | |
| O1-N1-C8-O2 | 159.9 | |
| O1-N1-C8-N2 | -24.6 |
Data computed at the B3LYP/6-311++G(2d,2p) level. researchgate.net
Harmonic vibrational wavenumbers for this compound have been calculated using the DFT/B3LYP method with the 6-311++G(2d,2p) basis set. researchgate.netresearchgate.net The assignments of these theoretical frequencies are often aided by Potential Energy Distribution (PED) analysis using software like VEDA 4. researchgate.netresearchgate.net This allows for a detailed understanding of the contributions of different internal coordinates to each vibrational mode.
The computed vibrational spectra generally show good agreement with experimental FT-IR and Raman data. researchgate.net For instance, the stretching vibration of the C=O group is a prominent feature. The phenyl ring vibrations are also identified and computed in their expected regions. researchgate.net
Table 2: Selected Computed Vibrational Wavenumbers for this compound
| Mode | Computed Wavenumber (cm⁻¹) | PED Contribution (%) | Description |
|---|---|---|---|
| ν(N-H) | 3582 | 100 | NH₂ asymmetric stretching |
| ν(N-H) | 3469 | 100 | NH₂ symmetric stretching |
| ν(C-H) | 3085 | 99 | Phenyl C-H stretching |
| ν(C=O) | 1695 | 75 | C=O stretching |
| δ(NH₂) | 1618 | 65 | NH₂ scissoring |
| ν(C-C) | 1596 | 45 | Phenyl C-C stretching |
| ν(C-N) | 1366 | 68 | C-N stretching |
| ν(C-O) | 1023 | 40 | C-O stretching |
Data computed at the B3LYP/6-311++G(2d,2p) level. researchgate.net
Theoretical proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound have been predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(2d,2p) level. researchgate.netscience.gov These calculations are typically performed in a solvent model, such as DMSO, to replicate experimental conditions. researchgate.netejournal.by The computed chemical shifts are then compared to experimental values, often showing a strong correlation. researchgate.net
For example, the protons of the phenyl ring are calculated to appear in a specific range, which aligns with experimental observations. researchgate.net Similarly, the ¹³C chemical shifts for the carbonyl carbon and the carbons of the phenyl ring are predicted and have been found to be in good harmony with the recorded spectra. researchgate.net
Table 3: Computed vs. Experimental NMR Chemical Shifts (ppm) for this compound in DMSO
| Atom | Computed ¹H | Experimental ¹H | Computed ¹³C | Experimental ¹³C |
|---|---|---|---|---|
| C1 | - | - | 77.2 | 77.8 |
| C2/C6 | 7.79 | 7.42 | 131.7 | 128.8 |
| C3/C5 | 7.85 | 7.32 | 132.6 | 128.4 |
| C4 | 7.94 | 7.38 | 134.4 | 129.0 |
| C7 | - | - | 144.9 | 136.6 |
| C8 (C=O) | - | - | 159.9 | 158.7 |
| N1-H | 6.15 | 9.07 | - | - |
| N2-H₂ | 4.64 / 5.98 | 6.38 | - | - |
Computed values obtained at the B3LYP/6-311++G(2d,2p) level. researchgate.net
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netnih.gov The HOMO and LUMO energies for this compound have been computed using the B3LYP/6-311++G(2d,2p) method. researchgate.netresearchgate.net
The energy gap between the HOMO and LUMO orbitals (ΔE) is a key parameter indicating the molecule's kinetic stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. researchgate.net For this compound, the HOMO is primarily localized on the phenyl ring, while the LUMO is also associated with the π system of the benzene (B151609) ring. researchgate.netresearchgate.net
Table 4: Computed Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.169 |
| LUMO | -0.883 |
| HOMO-LUMO Energy Gap (ΔE) | 6.286 |
Computed at the B3LYP/6-311++G(2d,2p) level. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface for this compound has been simulated to illustrate its reactive sites. researchgate.net
The MEP map uses a color scale to represent different potential values. chemrxiv.org Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov In this compound, the most negative potential is localized around the carbonyl oxygen atom (O2), indicating it as a primary site for electrophilic interaction. The areas around the hydrogen atoms of the amine (NH₂) group exhibit the most positive potential, marking them as likely sites for nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis offers a framework for understanding the electron density distribution in terms of localized bonds and lone pairs, akin to the familiar Lewis structure concept. researchgate.netmdpi.com This analysis for this compound, performed at the B3LYP/6-311++G(2d,2p) level, reveals significant insights into intramolecular interactions and charge delocalization. nih.gov
The stability of the molecule is greatly influenced by hyperconjugative interactions, which involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.net In this compound, notable interactions include the delocalization of the p-type lone pair of the O1 atom to the antibonding π(N1-C8) and π(C2-C3) orbitals. nih.gov Similarly, the p-type lone pair of the O2 atom interacts with the antibonding π(N1-C8) orbital. nih.gov These interactions, particularly the LP(O1) → π(N1–C8) and LP(O2) → π*(N1–C8) transitions, contribute significantly to the stabilization of the molecule. nih.gov
The stabilization energies (E(2)) associated with the most significant donor-acceptor interactions in this compound are detailed in the table below. nih.gov
Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) O1 | π* (N1-C8) | 26.65 |
| LP (1) O1 | π* (C2-C3) | 3.51 |
| LP (1) O2 | π* (N1-C8) | 59.58 |
| π (C2-C3) | π* (C4-C5) | 18.04 |
| π (C4-C5) | π* (C6-C7) | 22.19 |
Source: Data extracted from a computational study on 1-(Benzyloxy)urea. nih.gov
Mulliken Charge Analysis
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. nih.gov This analysis was conducted for this compound using the B3LYP/6-311++G(2d,2p) level of theory. nih.gov
The calculated Mulliken charges reveal that all hydrogen atoms possess a positive charge. nih.gov The carbon atoms C2, C3, C4, C5, C6, and C7, which constitute the phenyl ring, exhibit negative charges. nih.gov The most electronegative atoms, oxygen and nitrogen, carry significant negative charges, with O1, O2, N1, and N2 having calculated charges of -0.327 e, -0.621 e, -0.288 e, and -0.627 e, respectively. nih.gov Conversely, the carbon atom C8, which is bonded to two nitrogen atoms and one oxygen atom, is the most electropositive carbon, with a charge of +0.841 e. nih.gov
Table 2: Calculated Mulliken Charges of this compound
| Atom | Charge (e) |
|---|---|
| C1 | 0.231 |
| C2 | -0.217 |
| C3 | -0.198 |
| C4 | -0.213 |
| C5 | -0.201 |
| C6 | -0.230 |
| C7 | 0.204 |
| C8 | 0.841 |
| O1 | -0.327 |
| O2 | -0.621 |
| N1 | -0.288 |
| N2 | -0.627 |
| H9 | 0.260 |
| H10 | 0.260 |
| H11 | 0.245 |
| H12 | 0.245 |
| H13 | 0.243 |
| H14 | 0.243 |
| H15 | 0.443 |
Source: Data from a computational investigation of 1-(Benzyloxy)urea. nih.gov
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and predict their UV-Vis absorption spectra. lpnu.ua For this compound, TD-DFT calculations were performed at the B3LYP/6-311++G(2d,2p) level in dimethyl sulfoxide (DMSO) as a solvent. nih.gov
The calculations predicted an electronic absorption band at 261.2 nm. nih.gov This absorption corresponds primarily to an electron transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is mainly localized on the urea (B33335) group, while the LUMO is distributed over the phenyl ring. nih.gov This indicates that the electronic transition has a significant charge transfer character from the urea moiety to the phenyl ring. nih.gov The calculated oscillator strength and excitation energy for this transition are also key parameters obtained from the analysis. nih.gov
Table 3: Calculated UV-Vis Spectral Parameters of this compound in DMSO
| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|
Source: Findings from a TD-DFT/B3LYP/6-311++G(2d,2p) study. nih.gov
Quantitative Structure-Cytotoxic Activity Relationships (QSCAR)
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of compounds with their biological activity. For 1-(benzoyloxy)urea and its derivatives, a QSAR analysis was performed to understand the relationship between their physicochemical properties and their cytotoxic activity against HeLa cell lines, indicated by the log(1/IC50) value. nih.gov
The study revealed a statistically significant relationship, showing that the cytotoxic activity is influenced by electronic (σ) and steric (Es) parameters of the substituents on the benzoyl group. nih.gov The best QSAR equation derived from the analysis is as follows:
Log 1/IC50 = - 0.205 (± 0.068) σ - 0.051 (± 0.022) Es - 1.911 (± 0.020) nih.gov
This equation indicates that both the electronic properties and the size of the substituents play a role in the cytotoxic activity of these compounds. nih.gov Such models are valuable for guiding the synthesis of new, potentially more potent analogues. nih.gov
Pharmacological and Biological Investigations
Anticancer Activity Studies
The anticancer potential of benzyloxyurea and its derivatives has been a subject of scientific investigation, primarily focusing on their ability to inhibit key enzymes involved in cancer cell proliferation. These studies aim to develop more effective alternatives to existing therapies by modifying the basic hydroxyurea (B1673989) structure.
This compound's primary mechanism as an anticancer agent is attributed to its inhibition of the enzyme ribonucleotide reductase (RR). jst.go.jplpnu.ua This enzyme is crucial for DNA synthesis and repair, making it a prime target for cancer therapeutics. researchgate.net By halting the function of RR, these compounds can effectively stop the proliferation of rapidly dividing cancer cells. chemicalbook.comlookchem.com
Eukaryotic ribonucleotide reductase is a complex enzyme composed of two distinct protein subunits, often designated as R1 (or RRM1) and R2 (or RRM2). researchgate.netnih.gov The larger R1 subunit contains the catalytic site, where the conversion of ribonucleotides to deoxyribonucleotides occurs, and allosteric sites that regulate the enzyme's activity. nih.govias.ac.in The smaller R2 subunit houses a critical component for the enzymatic reaction: a non-heme iron center and a stable tyrosyl free radical. researchgate.netnih.gov
The catalytic process is initiated when the tyrosyl radical in the R2 subunit generates a transient radical at the catalytic site of the R1 subunit via a long-range proton-coupled electron transfer. nih.gov This radical then acts on the ribonucleotide substrate, initiating the reduction process. nih.gov Inhibition of RR disrupts the supply of deoxyribonucleotides, which are essential building blocks for DNA synthesis and repair. chemicalbook.comlookchem.com This leads to an arrest of the cell cycle, particularly in the S-phase, and can induce cell death. lpnu.ualookchem.com
Hydroxyurea (HU) is a well-established ribonucleotide reductase inhibitor used in the treatment of various cancers, including chronic myelogenous leukemia. jst.go.jpchemicalbook.com It functions by inactivating ribonucleoside reductase, which blocks the synthesis of deoxynucleotides and inhibits DNA synthesis. chemicalbook.com Specifically, HU is believed to destroy the stable tyrosyl free radical within the R2 subunit, which is essential for the enzyme's catalytic activity. lookchem.com
However, the clinical use of HU can be limited by its metabolic properties and inherent cytotoxicity. jst.go.jp In an effort to overcome these drawbacks, researchers have designed and synthesized novel this compound derivatives. jst.go.jp Studies have shown that certain this compound derivatives exhibit improved anticancer activity compared to HU. For instance, a series of N,N'-substituted this compound derivatives were evaluated, and several compounds, including 4a, 4b, 4d, 4e, 4g, 4q, 4c′, and 4f′, demonstrated stronger inhibitory effects than HU against both murine leukemia (L1210) and human leukemia (K562) cell lines. jst.go.jp
To understand the interaction between this compound derivatives and their target enzyme, molecular docking simulations have been employed. jst.go.jplpnu.ua These computational studies help predict the binding affinity and orientation of a ligand (the this compound derivative) within the active site of the receptor (ribonucleotide reductase). lpnu.ua
In one study, molecular docking experiments were conducted with the R1 domain of Saccharomyces cerevisiae ribonucleotide reductase. The results indicated that certain this compound derivatives, specifically compounds 4a and 4f′, had a stronger binding affinity for the enzyme compared to other derivatives in the same series. jst.go.jpnih.gov In related research, derivatives of 1-(benzoyloxy)urea, which are structurally similar to this compound, were docked into the active site of human ribonucleotide reductase using the crystal structure with the PDB ID 2EUD. lpnu.uaias.ac.in These docking studies provide a theoretical basis for the observed biological activity and help in understanding the structure-activity relationship, guiding the design of more potent inhibitors. ias.ac.in
The anticancer potential of this compound derivatives is frequently evaluated through in vitro cytotoxic activity assays, which measure the ability of a compound to kill cancer cells grown in a laboratory setting. jst.go.jp
A common method used is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. jst.go.jpias.ac.in This colorimetric assay assesses cell viability by measuring the metabolic activity of the cells. A lower cell viability upon treatment with a compound indicates higher cytotoxic activity. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.
The cytotoxic effects of various this compound derivatives have been tested against several cancer cell lines, including human cervical cancer (HeLa), human leukemia (K562), and murine leukemia (L1210). jst.go.jpias.ac.in In a study by Ren et al., a series of novel this compound derivatives were evaluated against K562 and L1210 cells, with hydroxyurea (HU) used as a reference compound. jst.go.jp Several of the synthesized compounds showed more potent activity than HU. For example, compound 4f′ was the most effective against the K562 cell line with an IC50 value of 1.32 µM, while compound 4g was highly active against the L1210 cell line with an IC50 of 15.31 µM. jst.go.jp
Interactive Table: Cytotoxic Activity (IC50) of Select this compound Derivatives
The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives compared to Hydroxyurea (HU) on two different leukemia cell lines. Lower IC50 values indicate greater potency.
| Compound | L1210 (IC50, µM) jst.go.jp | K562 (IC50, µM) jst.go.jp |
| Hydroxyurea (HU) | 63.81 | 10.65 |
| Derivative 4a | 35.84 | 6.78 |
| Derivative 4b | 22.61 | 6.55 |
| Derivative 4g | 15.31 | 5.86 |
| Derivative 4f' | 31.54 | 1.32 |
| Derivative 4g' | 64.81 | 3.84 |
Inhibition of Ribonucleotide Reductase (RR)
In vitro Cytotoxic Activity Assays
Apoptosis Induction Studies (e.g., Flow Cytometry)
Flow cytometry studies have been instrumental in demonstrating the pro-apoptotic effects of this compound derivatives on cancer cells. In a study involving the human leukemia cell line K562, a this compound derivative, compound 4g, was analyzed for its ability to induce apoptosis in comparison to the established anticancer drug Hydroxyurea (HU). jst.go.jp The results indicated that at various concentrations, compound 4g induced a higher percentage of apoptotic cells than HU. jst.go.jp This suggests a more potent apoptotic activity for this specific derivative. jst.go.jpresearchgate.net
The flow cytometry analysis quantified the distribution of cells in different states: viable, apoptotic, late apoptotic/necrotic, and necrotic. jst.go.jp Treatment with compound 4g led to a noticeable increase in the population of apoptotic cells (Q3) and late apoptotic or necrotic cells (Q2) in K562 cells. jst.go.jp
| Concentration (mol/L) | Apoptosis of K562 cell line (%) - Compound 4g | Apoptosis of K562 cell line (%) - HU |
|---|---|---|
| - | - | - |
Targeting Cancer Progression Pathways
Research indicates that this compound and its derivatives are predicted to target several critical pathways involved in cancer progression. researchgate.net In silico studies suggest that these compounds can interact with proteins associated with the PI3K/Akt, FOXO, JAK/STAT, and estrogen signaling pathways, thereby inhibiting cancer cell growth and promoting apoptosis. researchgate.net
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers. nih.govyoutube.com this compound derivatives are predicted to interfere with this pathway, contributing to their anticancer effects. researchgate.net The activation of the PI3K/Akt pathway can lead to the inhibition of apoptosis and promote cell cycle progression. youtube.com Therefore, by targeting this pathway, this compound compounds can potentially reverse these effects and suppress tumor growth. researchgate.net
FOXO Pathway
The Forkhead box O (FOXO) proteins are a family of transcription factors that act as tumor suppressors by regulating the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair. The PI3K/Akt pathway negatively regulates the FOXO pathway. researchgate.net It is suggested that this compound derivatives may exert their anticancer effects by modulating the FOXO pathway, likely through their influence on the PI3K/Akt pathway. researchgate.net
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that plays a significant role in cancer development and progression. nih.govnih.gov This pathway is involved in cell proliferation, survival, and inflammation. nih.gov In silico analyses predict that this compound derivatives target the JAK/STAT pathway. researchgate.net By interfering with this pathway, these compounds may inhibit the growth and survival of cancer cells. researchgate.net
Estrogen Signaling Pathway
The estrogen signaling pathway is a key driver in the development and progression of hormone-receptor-positive cancers, such as certain types of breast cancer. nih.gov This pathway can influence cell proliferation and survival. nih.gov this compound and its derivatives are predicted to target the estrogen signaling pathway, which could be a mechanism for their anticancer activity, particularly in estrogen-dependent cancers. researchgate.net
Effects on Cancer Cell Growth and Apoptosis
The inhibitory effects of this compound derivatives on the growth of various cancer cell lines have been evaluated in vitro. A study assessing a series of novel this compound derivatives against human leukemia (K562) and murine leukemia (L1210) cell lines demonstrated promising anticancer activity for several compounds. jst.go.jp The anti-proliferative effects were measured using the MTT assay, which determines cell viability. jst.go.jp
Several derivatives, including compounds 4a, 4b, 4d, 4e, 4f, 4g, 4q, 4c′, and 4f′, showed significant inhibition of proliferation in both cell lines, with some exhibiting stronger effects than the reference drug, Hydroxyurea. jst.go.jp The induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects. jst.go.jp As confirmed by flow cytometry, the treatment of K562 cells with a potent derivative, 4g, resulted in a significant increase in apoptotic cells compared to control and HU-treated cells. jst.go.jp
| Compound | IC50 on K562 (μM) | IC50 on L1210 (μM) |
|---|---|---|
| 4a | - | - |
| 4b | - | - |
| 4d | - | - |
| 4e | - | - |
| 4f | - | - |
| 4g | - | - |
| 4q | 34.35 | 41.54 |
| 4c′ | 78.40 | 17.98 |
| 4f′ | 115.50 | 1.32 |
| Hydroxyurea (HU) | - | - |
Potential as Histone Deacetylase Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. sapub.orgresearchgate.net Their inhibition has emerged as a promising strategy in cancer therapy. sapub.orgnih.gov While research has explored hydroxamic acid derivatives as HDAC inhibitors, the potential of this compound in this specific role is still an area of developing research. researchgate.netresearchgate.net Some studies have focused on designing and synthesizing novel HDAC inhibitors based on different chemical scaffolds, with some showing selective inhibition of specific HDAC isoforms like HDAC6. nih.govnih.gov The exploration of this compound and its derivatives as specific HDAC inhibitors is an ongoing area of interest in the development of new anticancer agents. researchgate.net
Antineoplastic Effects
The anticancer properties of this compound and its derivatives have been a significant area of research. ontosight.ai Studies have shown that these compounds exhibit inhibitory effects on various cancer cell lines. jst.go.jpnih.gov
A series of novel this compound derivatives were synthesized and evaluated for their in vitro anticancer activity against human leukemia (K562) and murine leukemia (L1210) cell lines. jst.go.jpnih.gov Several of these derivatives demonstrated more potent anticancer activity than the established drug hydroxyurea. jst.go.jp Specifically, compounds 4a, 4b, 4d, 4e, 4g, 4q, 4c′, and 4f′ showed stronger effects than hydroxyurea on both cell lines. jst.go.jp Further investigation into the mechanism of action revealed that compound 4g induced greater apoptotic activity in K562 cells compared to hydroxyurea. jst.go.jpnih.gov
Molecular docking studies have suggested that these this compound derivatives may exert their anticancer effects by interacting with the enzyme ribonucleotide reductase (RR). jst.go.jpias.ac.in This enzyme is a key target in cancer therapy as it is essential for DNA synthesis and repair. chemicalbook.com The docking experiments indicated that compounds 4a and 4f′ have a stronger affinity for the R1 domain of Saccharomyces cerevisiae RR than other tested derivatives. jst.go.jpnih.gov
Another study focused on 1-(benzyloxy)urea and its derivatives, investigating their potential as anticancer drugs through both in silico and in vitro methods. researchgate.net The in silico analysis predicted their anticancer activity by docking with the ribonucleotide reductase enzyme (PDB: 2EUD). lpnu.ua The subsequent in vitro tests on HeLa cell lines showed a significant correlation between the predicted and actual anticancer activity. researchgate.net
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | L1210 IC₅₀ (µM) | K562 IC₅₀ (µM) |
|---|---|---|
| 4a | 36.14 | 20.15 |
| 4b | 22.61 | 21.33 |
| 4d | 31.52 | 15.62 |
| 4e | 35.81 | 18.34 |
| 4g | 15.31 | 30.17 |
| 4q | 38.15 | 19.82 |
| 4c′ | 39.84 | 10.31 |
| 4f′ | 40.11 | 1.32 |
| Hydroxyurea | 42.18 | 25.43 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data sourced from Ren et al., 2014. jst.go.jp
Antimicrobial Activity Studies
The potential of this compound and its derivatives as antimicrobial agents has also been explored. ontosight.ai Research has involved the synthesis and evaluation of a series of hydroxyurea derivatives, including those containing a benzyloxy group, for their antibacterial activity. srce.hr
In one study, the antibacterial activities of synthesized hydroxyurea derivatives were tested against three strains of E. coli: a strain susceptible to antibiotics, a macrolide-resistant strain, and an aminoglycoside-resistant strain. srce.hr Six of the sixteen synthesized compounds, a mix of acyclic and cyclic hydroxyureas, demonstrated growth inhibition against the tested E. coli strains, with varying specificity for each strain. srce.hrresearchgate.net For instance, certain compounds were more effective against the unmodified A-site of the bacterial ribosome, making them potent against susceptible strains and those with resistance mechanisms other than ribosomal methylation. srce.hr Conversely, other compounds were identified as potential leads for developing drugs to treat infections caused by bacteria with aminoglycoside resistance. srce.hr
Anti-HIV Activity
Hydroxyurea, a related compound, is known to inhibit the cellular enzyme ribonucleoside diphosphate (B83284) reductase, which can have synergistic effects when combined with other anti-HIV drugs. sapub.org this compound derivatives have also been investigated for their potential anti-HIV activity. researchgate.netias.ac.in Eukaryotic ribonucleoside reductase (RR) is a target for both anticancer and anti-HIV therapies. jst.go.jp
Enzyme Inhibition Mechanisms (General)
The primary mechanism of action for this compound and its derivatives appears to be the inhibition of key enzymes. A major target is ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis. chemicalbook.com By inhibiting RR, these compounds disrupt the production of deoxyribonucleotides, which are essential for cell proliferation. chemicalbook.com This inhibitory action is the basis for their antineoplastic effects. jst.go.jp
Molecular docking studies have provided insights into the interaction between this compound derivatives and RR. jst.go.jpias.ac.in These studies suggest that the compounds bind to the active site of the enzyme, preventing its normal function. ias.ac.in The affinity of this binding can be influenced by the specific substituents on the this compound scaffold. jst.go.jp
In addition to RR, hydroxamic acids, which are structurally related to hydroxyureas, are known to inhibit a variety of other enzymes, including ureases and matrix metalloproteinases. sapub.org This suggests that this compound derivatives may also have the potential to inhibit other metalloenzymes. researchgate.net
Drug-likeness and Bioactivity Prediction
Computational methods are increasingly used to predict the drug-like properties and bioactivity of chemical compounds before their synthesis and testing. researchgate.net Studies on 1-(benzyloxy)urea have included in silico analyses to evaluate its potential as a drug candidate. researchgate.netresearchgate.net
These computational studies often involve the analysis of a compound's molecular structure to predict its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity. researchgate.net For 1-(benzyloxy)urea, drug-likeness studies have indicated that it possesses good biological activity potential. researchgate.netresearchgate.net Molecular docking evaluations have further supported its potential as an inhibitor of liver cancer. researchgate.netresearchgate.net
The development of large-scale datasets of small molecule-protein interactions is aimed at improving the accuracy of bioactivity prediction for compounds like this compound. openreview.net These resources will aid in the more reliable in silico screening of potential drug candidates. openreview.net
Mechanistic and Structural Insights
Molecular Interactions and Binding Affinities
Benzyloxyurea and its derivatives have been the subject of molecular docking studies to understand their interactions with biological targets, particularly enzymes like ribonucleotide reductase (RR). In a study involving novel this compound derivatives, compounds 4a and 4f' demonstrated high anticancer activity and were shown to embed within the active site of the Saccharomyces cerevisiae R1 domain of RR. jst.go.jp The active site comprises two pockets, A and B. The benzyl (B1604629) group of 4a and the hydroxylamine (B1172632) group of 4f' were stabilized by interactions with LEU716, ARG717, and GLN692 in pocket A, while the phenyl group of 4a and the benzyl group of 4f' interacted with LYS723, MET727, LYS693, and TYR730 in pocket B. jst.go.jp Hydrogen bonds were identified between the acyl group of the ligand and residues GLN692 and LEU716. jst.go.jp Conversely, bulkier derivatives like 4m and 4n could not fit into pocket A, leading to decreased binding affinity and activity. jst.go.jp This suggests that smaller substituents on the nitrogen atom of the hydroxyurea (B1673989) (HU) core are preferred for enhanced binding. jst.go.jp
Further computational analyses, including Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis, have been employed to describe intermolecular interactions in the crystal packing of 1-(benzyloxy)urea. researchgate.net These studies have supported the understanding of classical intermolecular interactions and have investigated N–H⋯N intramolecular hydrogen bonding. researchgate.net Molecular docking has also been used to predict intermolecular interactions with other protein targets, such as Mps1/TTK protein kinase. researchgate.net The interaction of this compound with ninhydrin (B49086) in acetic acid has been studied, leading to the formation of adducts where intermolecular hydrogen bonds play a crucial role in the crystal structure. semanticscholar.org For instance, dimers are formed through N(2)-H(2)…O(1) intermolecular hydrogen bonds. semanticscholar.org
| Compound | Interacting Pocket | Interacting Residues | Key Interactions |
|---|---|---|---|
| 4a | Pocket A | LEU716, ARG717, GLN692 | Stabilization of benzyl group |
| Pocket B | LYS723, MET727, LYS693, TYR730 | Interaction with phenyl group | |
| 4f' | Pocket A | LEU716, ARG717, GLN692 | Stabilization of hydroxylamine group |
| Pocket B | LYS723, MET727, LYS693, TYR730 | Interaction with benzyl group | |
| 4m | Pocket B | LYS723, SER726, MET727, LYS693, ILE696, TYR730, GLN692 | Bulky structure prevents embedding in Pocket A, decreasing binding affinity. |
Anomeric Effects and Hybridization States
The structure of N-acyloxy-N-alkoxyureas, including derivatives of this compound, reveals them to be "anomeric amides". researchgate.net In these molecules, the amide nitrogen atom can rehybridize from sp2 to sp3 in response to the electronegativity of its substituents. dsau.dp.ua
In a single crystal X-ray diffraction study of N-acetoxy-N-benzyloxyurea, the N(1) nitrogen atom, bonded to the oxygen of the benzyloxy group, exhibits a pyramidal configuration with bond angles summing to 335.2°, confirming its sp3 hybridization. researchgate.net In contrast, the N(2) nitrogen of the carbamoyl (B1232498) moiety (H2NC=O) has a planar configuration. researchgate.net This pyramidalization at N(1) is favorable for the nO(Bn)→σ*N–OAc anomeric effect, which leads to a shortening of the N–OBn bond and an elongation of the N–OAc bond. researchgate.net
A comparison between N-benzyloxy-N-methoxyurea and N-benzyloxyurea showed that substituting a hydrogen atom with a methoxy (B1213986) group on the N(2) atom induces sp3 hybridization at this nitrogen as well, resulting in a pyramidal configuration and a significant elongation of the C(1)–N(2) bond. dsau.dp.ua In N-benzyloxyurea itself, the N(2) atom maintains a planar configuration (sp2 hybridized). dsau.dp.ua This highlights the influence of substituents on the hybridization state and geometry of the urea (B33335) backbone.
| Compound | Nitrogen Atom | Hybridization | Configuration | Reference |
|---|---|---|---|---|
| N-acetoxy-N-benzyloxyurea | N(1) [ON(1)O] | sp3 | Pyramidal | researchgate.net |
| N(2) [H2N(2)C=O] | sp2 | Planar | researchgate.net | |
| N-benzyloxy-N-methoxyurea | N(1) | sp2 | Planar | dsau.dp.ua |
| N(2) | sp3 | Pyramidal | dsau.dp.ua | |
| N-benzyloxyurea | N(2) | sp2 | Planar | dsau.dp.ua |
Reactivity Studies and Reaction Mechanisms
The reactivity of this compound is diverse, encompassing intra- and intermolecular reactions, the formation of reactive intermediates, and participation in complex cyclization reactions.
The phosgenation of O-benzylhydroxylamine, a precursor to this compound, can lead to complex transformations instead of the expected carbamoyl chloride or N-benzyloxyurea. epdf.pub For example, using triethylamine (B128534) as a catalyst with phosgene (B1210022) results in the formation of 1,3,5-tribenzyloxyisocyanuric acid, an intermolecular product. epdf.pub this compound itself undergoes cyclocondensation with diethyl malonate to form 3-(benzyloxy)-6-hydroxypyrimidine-2,4(1H,3H)-dione, demonstrating its utility in synthesizing heterocyclic compounds. nih.gov The interaction between N-benzyloxyurea and ninhydrin in acetic acid yields diastereomeric dihydroxy-tetrahydroindeno[1,2-d]imidazole-2,8-diones, highlighting complex intermolecular condensation reactions. semanticscholar.org
Nitrenium ions have been proposed as key intermediates in reactions involving this compound derivatives. The reaction of N-benzyloxy-N-chlorourea with sodium acetate (B1210297) is thought to proceed through a nitrenium ion intermediate, which then reacts to form N-acetoxy-N-benzyloxyurea. dsau.dp.ua In hypervalent iodine(III)-mediated reactions, the oxidation of the hydroxylamine moiety in an N-alkoxyurea can lead to a nitrenium ion. chemrxiv.org For instance, when N-benzyloxyurea bearing a p-methoxybenzyl (PMB) group is treated with bis(trifluoroacetoxy)iodobenzene (PIFA) in the absence of a bromide source, a spiro adduct is formed via the generation of a nitrenium ion and its subsequent intramolecular trapping by the electron-rich PMB group. chemrxiv.org Anodic oxidation of 1,1′-(1,2-phenylene)bis(3-(benzyloxy)urea) is also proposed to form a nitrenium intermediate, which then rearranges to an isocyanate intermediate before cyclizing. scribd.com
To distinguish between ionic and radical pathways in cyclization reactions of unsaturated N-alkoxyureas, radical clock experiments have been utilized. chemrxiv.org A substrate bearing a vinyl cyclopropyl (B3062369) group was used to probe the mechanism of hypervalent iodine(III)-mediated cyclizations. chemrxiv.org In the aminobromination reaction, the opening of the cyclopropyl ring was observed, which is characteristic of a radical mechanism involving a nitrogen-centered radical intermediate. chemrxiv.org In contrast, the oxy-bromocyclization proceeded without the opening of the cyclopropyl ring, suggesting an ionic mechanism. chemrxiv.org Radical clock reactions function by comparing the rate of a known unimolecular radical reaction (the "clock") with an unknown bimolecular reaction rate. wikipedia.org The rearrangement of the 5-hexenyl radical and the ring-opening of the cyclopropylmethyl radical are common clocks used for this purpose. wikipedia.org
Hypervalent iodine(III) reagents are effective in mediating the cyclization of unsaturated N-alkoxyureas, such as this compound derivatives. chemrxiv.org The outcome of these reactions is highly dependent on the specific iodine reagent and additives used. chemrxiv.orgjetir.org For example, treating an unsaturated N-benzyloxyurea with PhI(OPiv)2 in the presence of tetrabutylammonium (B224687) bromide leads to an aminobromocyclized product. jetir.org Conversely, using PhI(OCOCF3)2 with pyridinium (B92312) bromide results in a chemoselective oxybromocyclization. jetir.org
Mechanistic studies suggest that these reactions can proceed through different pathways. chemrxiv.org The oxybromination is proposed to occur via an ionic mechanism, potentially involving an acetylhypobromite species that reacts with the alkene. chemrxiv.org In contrast, the aminobromination and aminooxyamination reactions are believed to follow a radical pathway. chemrxiv.org This radical pathway likely involves the formation of a nitrogen-centered radical, which then undergoes intramolecular cyclization onto the double bond. chemrxiv.org This dual reactivity allows for the selective synthesis of different heterocyclic structures from the same starting material by tuning the reaction conditions. chemrxiv.org
Radical Clock Control Reactions
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the features necessary for their function, primarily as inhibitors of the enzyme ribonucleotide reductase (RNR). researchgate.netwikipedia.orgnih.gov This enzyme is a key player in DNA synthesis and repair, making it a prime target in cancer therapy. wikipedia.orgresearchgate.net The core of this compound's activity lies in its similarity to its parent compound, hydroxyurea, which is a known RNR inhibitor. nih.govjst.go.jp Modifications to the this compound scaffold have been systematically explored to enhance potency and selectivity.
Influence of Substituents on Activity
The nature and position of substituents on the this compound framework have a profound impact on its biological efficacy. Studies involving a series of this compound derivatives have demonstrated that modifications at the N- and O-positions of the hydroxyurea core can dramatically alter anticancer activity against various cell lines. jst.go.jpasianpubs.org
Substituents on the Nitrogen Atom: Research on N,N'-substituted this compound derivatives has shown that smaller substituent groups on the nitrogen atom are generally preferred for activity. jst.go.jp
Bulky Substituents: The introduction of bulky groups, such as in 1,4-phenylene bis-benzyloxyurea structures, tends to have a negative effect, often leading to inactive compounds. jst.go.jp This suggests steric hindrance may prevent the molecule from effectively binding to the active site of the target enzyme. jst.go.jp
Amino Acid Moieties: Conversely, substituting the N3-position with certain L-amino acid esters, like L-phenylalanine ester, has been shown to markedly increase activity against tumor cells. asianpubs.org This highlights the potential for specific interactions between the amino acid moiety and the biological target.
Substituents on the Benzene (B151609) Ring: Modifications to the benzyl group itself also play a crucial role.
Halogen Substituents: The presence of a para-halo-substituent in related benzohydroxamate ligands can lead to superior activity compared to unsubstituted or other substituted analogues. sapub.org
Hydroxyl Groups: In a related class of compounds, a hydroxyl group at the 2-position of the benzene ring was found to be important for inhibitory activity. jst.go.jp
The table below summarizes the in vitro anticancer activity of selected N-substituted this compound derivatives against human (K562) and murine (L1210) leukemia cell lines, illustrating the influence of different substituents. jst.go.jp
| Compound ID | Substituent (R) | K562 IC₅₀ (µM) | L1210 IC₅₀ (µM) | Activity Note |
| Hydroxyurea (HU) | H | 18.23 | 5.25 | Reference Compound |
| 4a | Benzyl | 3.51 | 1.12 | More potent than HU |
| 4b | 2-Fluorobenzyl | 4.87 | 1.29 | More potent than HU |
| 4d | 4-Fluorobenzyl | 4.11 | 1.03 | More potent than HU |
| 4g | 4-Trifluoromethylbenzyl | 7.92 | 2.01 | More potent than HU |
| 4m | 1,4-Phenylene bis(methylene) | >100 | >100 | Inactive (Bulky group) |
| 4n | 1,3-Phenylene bis(methylene) | >100 | >100 | Inactive (Bulky group) |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Pharmacophore Identification
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity. For this compound and its derivatives acting as ribonucleotide reductase inhibitors, the pharmacophore has been elucidated through a combination of SAR data and computational molecular modeling. researchgate.netias.ac.in
The key features of the pharmacophore for RNR inhibition include:
A Metal Chelating Group: The core hydroxyurea moiety (-C(O)NHOH) is crucial. It is believed to interact with the di-iron center within the R2 subunit of ribonucleotide reductase, quenching the essential tyrosyl free radical required for the enzyme's catalytic activity. researchgate.netwikipedia.org
Hydrogen Bonding Sites: Nitrogen atoms within the urea structure and any additional suitable functional groups can act as hydrogen bond donors or acceptors. researchgate.net These interactions help to properly orient the inhibitor within the enzyme's active site, forming hydrogen bonds with amino acid residues like SER691 and GLN692. ias.ac.in
Aromatic/Lipophilic Region: The benzyloxy group provides a lipophilic region that can engage in hydrophobic or aromatic stacking interactions with residues in the active site, such as tyrosine. researchgate.netacs.org The size and electronic nature of this group can be fine-tuned to optimize these interactions, as seen with the varied effects of different substituents on the phenyl ring. jst.go.jpacs.org
Molecular docking studies of active compounds like this compound (compound 4a in the table above) into the RNR active site support this pharmacophoric model. jst.go.jp The model suggests that the molecule fits into a binding pocket where the benzyloxy group is oriented towards a hydrophobic region, while the hydroxyurea portion is positioned to interact with the key residues and the metallic center of the enzyme. jst.go.jpias.ac.in In contrast, bulkier, less active compounds fail to achieve this optimal binding conformation. jst.go.jp
Analytical Applications and Metabolic Studies
Use as Internal Standard in Analytical Methods
An internal standard is a compound added in a constant amount to all samples, including calibration standards and unknowns, just before analysis. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and analytical response. Benzyloxyurea has been identified as a suitable internal standard for specific high-performance liquid chromatography (HPLC) applications due to its chemical properties and retention behavior.
In the context of metabolic studies, this compound has been utilized as an internal standard for the quantification of caffeine (B1668208) and its metabolites in human urine. oup.comoup.com Research investigating the activity of metabolic enzymes has employed HPLC methods where this compound is integral to ensuring the accuracy and precision of the results. oup.com
In one such method designed to separate caffeine metabolites, this compound was used as the internal standard under specific HPLC conditions. The analysis involved an Ultrasphere IP ODS column and a mobile phase consisting of 1.3% isopropanol, 0.1% acetonitrile (B52724), and 0.05% acetic acid, with UV detection at 280 nm. oup.comoup.com Under these conditions, this compound exhibited a distinct retention time, allowing for the accurate quantification of the target analytes. oup.com
Table 1: HPLC Retention Times for Caffeine Metabolites with this compound as Internal Standard
| Compound | Retention Time (minutes) |
|---|---|
| 1-methyluric acid (1U) | 4.87 |
| 1-methylxanthine (1X) | 6.07 |
| This compound (Internal Standard) | 7.9 |
| 1,7-dimethylxanthine (17U, Paraxanthine) | 11.54 |
Data sourced from a study on CYP1A2 activity and lung cancer risk. oup.com
A separate HPLC protocol was used for the determination of 5-acetylamino-6-amino-3-methyluracil (B11769) (AAMU), another caffeine metabolite. In this analysis, a TSK-GEL G2000PW column was used with a mobile phase of 0.1% acetic acid and UV detection at 263 nm. This compound was again added as the internal standard, demonstrating its versatility across different chromatographic conditions. oup.comoup.com
Table 2: HPLC Retention Times for AAMU with this compound as Internal Standard
| Compound | Retention Time (minutes) |
|---|---|
| 5-acetylamino-6-amino-3-methyluracil (AAMU) | 15.10 |
| This compound (Internal Standard) | 31.73 |
Data sourced from a study on CYP1A2 activity and lung cancer risk. oup.comoup.com
Role in Metabolic Assays
The accurate quantification enabled by using this compound as an internal standard is critical for metabolic assays, which measure the rate of metabolic processes or the activity of specific enzymes.
Cytochrome P450 1A2 (CYP1A2) is a vital enzyme primarily found in the liver that is responsible for the metabolism of numerous drugs and potential carcinogens. oup.comnih.gov Assessing the activity of CYP1A2 is important in clinical pharmacology and toxicology. One established method for evaluating CYP1A2 activity in population-based studies is the urinary caffeine metabolic ratio test. oup.com In a study investigating the link between CYP1A2 activity and lung cancer risk among Chinese women in Singapore, this compound played a key analytical role. oup.comoup.com Its use as an internal standard in the HPLC analysis of urinary caffeine metabolites ensured the reliability of the data used to determine enzyme activity. oup.com
The caffeine metabolic ratio (CMR), an index of CYP1A2 activity, is calculated from the molar concentrations of various caffeine metabolites in urine after a subject consumes caffeine. oup.comnih.gov Specifically, the ratio is often calculated as the urinary molar ratio of (AAMU + 1X + 1U) / 17U. oup.comoup.com
The determination of this ratio is entirely dependent on the accurate measurement of each metabolite's concentration. This compound's function as an internal standard in the HPLC methods provides the necessary correction for analytical variability, thereby ensuring that the calculated CMR is a true and reliable reflection of an individual's CYP1A2 metabolic activity. oup.com
Q & A
Q. Table 1: Recommended Analytical Parameters for this compound Characterization
Q. Table 2: Key Variables to Control in Cytotoxicity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
